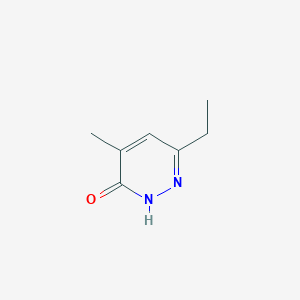

6-Ethyl-4-methylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

160427-26-9 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-ethyl-5-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H10N2O/c1-3-6-4-5(2)7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) |

InChI Key |

GHQBVRIYVGNWPC-UHFFFAOYSA-N |

SMILES |

CCC1=NNC(=O)C(=C1)C |

Canonical SMILES |

CCC1=NNC(=O)C(=C1)C |

Synonyms |

3(2H)-Pyridazinone,6-ethyl-4-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Pathways and Advanced Methodologies for 6 Ethyl 4 Methylpyridazin 3 2h One

Retrosynthetic Analysis of 6-Ethyl-4-methylpyridazin-3(2H)-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, readily available precursors. For this compound, the most logical disconnections are across the N-N and C-N bonds of the heterocyclic ring.

This primary disconnection points to a classical and highly effective synthetic strategy: the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). Specifically, the target molecule can be retrosynthetically cleaved to reveal hydrazine and a key intermediate, 3-methyl-5-oxoheptanoic acid or its corresponding ester. This γ-keto acid or ester contains the requisite carbon skeleton for the ethyl and methyl groups at the C-6 and C-4 positions, respectively. Further disconnection of this γ-keto acid would lead to simpler starting materials. This approach forms the basis for the classical cyclization reactions discussed in the following sections.

Classical Cyclization Reactions in Pyridazinone Synthesis

The formation of the pyridazinone ring is most commonly achieved through the cyclocondensation of a suitable dicarbonyl precursor with a hydrazine derivative. This method is robust, versatile, and has been extensively documented in chemical literature. researchgate.netiglobaljournal.com

Reactions Involving 1,4-Dicarbonyl Precursors and Hydrazines

The reaction between a γ-keto acid (a 1,4-dicarbonyl precursor) and hydrazine hydrate (B1144303) is a fundamental and widely employed method for synthesizing 6-substituted-4,5-dihydropyridazin-3(2H)-ones. researchgate.netnih.gov The initial step involves the formation of a hydrazone, which then undergoes intramolecular cyclization via dehydration to yield the dihydropyridazinone ring. researchgate.net

For the synthesis of the specific target, 3-methyl-5-oxoheptanoic acid would be the ideal starting material. The reaction proceeds by heating the γ-keto acid with hydrazine hydrate, often in a protic solvent like ethanol. gazi.edu.tr Subsequent aromatization, if required, can be achieved through dehydrogenation, for instance, by using bromine in acetic acid, to yield the final pyridazin-3(2H)-one. researchgate.netgazi.edu.tr

A one-pot procedure has also been developed where a cyclic ketone reacts with glyoxalic acid to form an intermediate ketocarboxylic acid, which is then treated in situ with hydrazine monohydrate to produce ring-fused pyridazin-3-ones in high yields. clockss.org This highlights the efficiency of using keto-acid precursors for pyridazinone synthesis.

Table 1: Examples of Pyridazinone Synthesis from γ-Keto Acids

| γ-Keto Acid Precursor | Product | Reagents & Conditions | Yield (%) | Reference |

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Hydrazine hydrate, Ethanol, Reflux | 58% | nih.govgazi.edu.tr |

| β-(4-methoxy-3-methylbenzoyl)propionic acid | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Hydrazine hydrate | Not specified | researchgate.net |

| Cyclopentanone & Glyoxalic acid | 6,7-dihydro-5H-cyclopenta[e]-2H-pyridazin-3-one | Hydrazine monohydrate, 50 °C | High | clockss.org |

This table is interactive and can be sorted by column.

Synthesis from Ketoesters and Hydrazines

The use of γ-ketoesters in place of γ-keto acids offers an alternative and equally effective route to the pyridazinone core. The reaction mechanism is analogous, involving condensation with hydrazine hydrate to form the heterocyclic ring. iglobaljournal.com This approach is particularly useful as esters can sometimes be more readily available or easier to handle than their corresponding carboxylic acids.

For example, the reaction of methyl β-aroyl propionates with hydrazine hydrate in the presence of sodium acetate (B1210297) leads to the formation of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones through dehydrocyclization. iglobaljournal.com This demonstrates the utility of ketoesters in constructing the pyridazinone skeleton.

Regioselective Functionalization of the Pyridazinone Core

Once the pyridazinone ring is formed, further molecular diversity can be achieved through regioselective functionalization. The pyridazinone scaffold offers several reactive sites, including the N-2 nitrogen and the C-4, C-5, and C-6 carbon atoms, allowing for the introduction of various substituents. researchgate.net

Alkylation Strategies at Nitrogen Atom (N-2)

The nitrogen atom at the N-2 position of the pyridazin-3(2H)-one ring is a common site for functionalization, particularly alkylation. This reaction is typically performed by treating the pyridazinone with an alkylating agent in the presence of a base. nih.gov

A standard procedure involves the reaction of a 6-substituted-3(2H)-pyridazinone with an alkyl halide, such as ethyl chloroacetate, in a polar aprotic solvent like acetone (B3395972) or acetonitrile, with potassium carbonate serving as the base. nih.govmdpi.com This method allows for the straightforward introduction of an acetate group, which can be further modified, for instance, by reacting with hydrazine to form a hydrazide. nih.govgazi.edu.tr These N-alkylation reactions are crucial for developing derivatives with modified properties. nih.gov

Table 2: Examples of N-2 Alkylation of Pyridazinones

| Pyridazinone Substrate | Alkylating Agent | Reagents & Conditions | Product | Reference |

| 6-substituted-3(2H)-pyridazinones | Ethyl chloroacetate | K₂CO₃, Acetonitrile, Reflux | 2-(6-substituted-3-oxopyridazin-2(3H)-yl)acetate | nih.gov |

| 6-(3-chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | Methyl chloroacetate | Not specified | N-alkylated ester derivative | mdpi.com |

| 6-aryl-3(2H)-pyridazinone | Ethyl bromoacetate (B1195939) | K₂CO₃, Acetone, Reflux | Ethyl 2-(6-aryl-3-oxopyridazin-2(3H)-yl)acetate | Not specified |

This table is interactive and can be sorted by column.

Substitution Reactions at Carbon Positions (C-4, C-6)

Functionalization at the carbon positions of the pyridazinone ring allows for the introduction of a wide range of substituents, significantly altering the molecule's properties.

C-4 Position: The C-4 position can be functionalized through various methods. A notable approach involves the nucleophilic substitution of hydrogen (SNH). For instance, 2-benzylpyridazin-3(2H)-one can be directly transformed into its C-4 alkyl or aryl derivatives. nih.gov This reaction proceeds via the formation of an anionic σ(H)-adduct with a Grignard reagent, which is then quenched with an electrophile like bromine. nih.gov While challenging, direct C-4 alkylation of pyridines has been achieved using a blocking group strategy followed by a Minisci-type reaction, a principle that could potentially be adapted for pyridazinones. nih.govnih.gov

C-6 Position: The C-6 position is often substituted by starting the synthesis with a pre-functionalized precursor, such as a γ-keto acid with the desired substituent already in place. researchgate.net However, post-cyclization modification is also possible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or other groups at a halogenated C-6 position. researchgate.net For example, a 6-chloropyridazinone can be coupled with a boronic acid to form a 6-arylpyridazinone.

These regioselective functionalization strategies are essential tools for creating a library of this compound analogs for further research and development.

Modern Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign methods for the preparation of pyridazinone derivatives. These modern approaches often lead to higher yields, shorter reaction times, and greater molecular complexity.

One-pot, multi-component reactions represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, which can help to minimize waste and reduce purification steps. nih.gov The synthesis of pyridazinone derivatives, including analogues of this compound, has benefited from such methodologies.

A common one-pot approach involves the three-component reaction of an arylglyoxal, an active methylene (B1212753) compound, and hydrazine hydrate. researchgate.net While specific examples detailing the synthesis of this compound via this exact route are not prevalent in the literature, the general strategy is adaptable. For instance, by selecting appropriate precursors, it is conceivable to construct the target molecule. A plausible synthetic route could involve the condensation of a 1,4-dicarbonyl compound, derivable from precursors that would yield the ethyl and methyl groups at the desired positions, with hydrazine.

Another documented one-pot method for synthesizing substituted 4,5-dihydropyridazin-3(2H)-ones involves the reaction of aromatic arenes, succinic anhydride, and a substituted phenylhydrazine, using boric acid as a catalyst. researchgate.net This approach highlights the versatility of one-pot syntheses in creating the core pyridazinone structure.

The following table summarizes representative one-pot synthetic approaches for pyridazinone analogues.

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Arylglyoxals, Ethyl butyrylacetate, Hydrazine hydrate | Water, Room Temperature | Ethyl 6-aryl-3-propylpyridazine-4-carboxylates | researchgate.net |

| Aromatic arenes, Succinic anhydride, Phenylhydrazine | Boric acid | Substituted 4,5-dihydropyridazin-3(2H)-ones | researchgate.net |

| Aldehydes, Nitroalkenes, Nucleophiles | Diphenylprolinol silyl (B83357) ether | Highly substituted chiral tetrahydropyrans | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net The synthesis of pyridazinones has been significantly improved by the application of microwave irradiation.

For example, the Suzuki-Miyaura cross-coupling reaction, a key method for forming carbon-carbon bonds, has been successfully performed under microwave irradiation to synthesize 6-aryl pyridazinone derivatives. In one study, 6-chloro-5-dialkylaminopyridazinone was coupled with various arylboronic acids using a palladium catalyst under microwave heating at 135-140 °C for 30 minutes, resulting in good to moderate yields of the desired 6-aryl-5-dialkylaminopyridazin-3(2H)-ones. nih.gov This demonstrates the potential for rapidly synthesizing analogues of this compound where an aryl group might be desired at the 6-position.

Another example is the microwave-assisted synthesis of pyrido[3,2-f] researchgate.netnih.govthiazepines, where the reaction times were significantly reduced and yields were increased by 20–30% compared to traditional heating methods. mdpi.com Although this is a different heterocyclic system, the principles of accelerated synthesis under microwave conditions are broadly applicable to pyridazinone synthesis as well. The synthesis of various heterocyclic compounds, including quinazolin-4-ones, has also been shown to be more efficient under microwave irradiation, highlighting the general utility of this technique. scholarsresearchlibrary.com

The following table presents examples of microwave-assisted synthesis of pyridazine-related structures.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura Cross-Coupling | 6-chloro-5-dialkylaminopyridazinone, Arylboronic acids | Pd catalyst, 135-140 °C, 30 min, Microwave | 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one | nih.gov |

| Hantzsch Condensation | Tetrazolo[1,5-a]quinoline-4-carbaldehydes, Ethyl/methyl acetoacetate, Ammonium acetate | Microwave irradiation | 1,4-dihydropyridine derivatives | mdpi.com |

| Cyclocondensation | 3-Amino-3-thioxopropanamide, Ethyl acetoacetate | Ethanolic KOH, 140 °C, 15 min, Microwave | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | mdpi.com |

Catalytic methods play a crucial role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity under mild conditions. The formation of the pyridazinone ring and its functionalization are often facilitated by various catalytic systems.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of functionalized pyridazinones. The Suzuki-Miyaura coupling, as mentioned earlier, is a prime example, allowing for the introduction of aryl or heteroaryl substituents at specific positions of the pyridazinone core. nih.gov This method is invaluable for creating a library of analogues for structure-activity relationship studies. For instance, the regioselective Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids under microwave irradiation with a palladium catalyst has been reported to be highly efficient. semanticscholar.org

Furthermore, processes for preparing key intermediates for pharmaceuticals have utilized catalytic steps. For example, the synthesis of an intermediate for Etoricoxib, which involves a pyridyl ketone structure, can be achieved through a palladium-catalyzed coupling reaction. google.com While not a pyridazinone, this illustrates the power of catalytic C-C bond formation in constructing complex heterocyclic systems.

The following table provides an overview of catalytic methods used in the synthesis of pyridazine (B1198779) and related heterocycles.

| Catalytic Method | Reactants | Catalyst | Product | Reference |

| Suzuki-Miyaura Cross-Coupling | 6-chloropyridazinone, Arylboronic acid | Palladium complex | 6-aryl pyridazinone | nih.gov |

| Suzuki Coupling | 2,4-dichloropyrimidines, Boronic acids | Tetrakis(triphenylphosphine)palladium(0) | C4-substituted pyrimidines | semanticscholar.org |

| Sonogashira Coupling | Halogenated pyridazine, Terminal alkyne | Palladium/Copper catalyst | Alkynyl-substituted pyridazine |

Derivatization and Structural Modification of this compound Analogues

The derivatization of the pyridazinone core is a key strategy for modulating the physicochemical and biological properties of these compounds. Modifications can be made at various positions of the pyridazinone ring, leading to a wide range of analogues with potentially enhanced activities.

For instance, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone and its subsequent derivatization at the N-2 position with an acetohydrazide side chain, which is then condensed with various benzaldehydes, has been reported. nih.gov This approach allows for the introduction of diverse structural motifs.

Another common derivatization strategy involves the condensation of 4,5-dihydro-6-aryl-3(2H)-pyridazinones with aromatic aldehydes at the C-4 position. raco.cat This reaction typically occurs in the presence of a base like sodium ethoxide. Furthermore, dehydrogenation of the dihydropyridazinone ring using bromine in acetic acid can introduce a double bond, leading to the corresponding 3(2H)-pyridazinone. raco.cat

The synthesis of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its conversion to various annelated selena/thiadiazoles and diazaphospholes demonstrates the utility of the pyridazinone scaffold as a synthon for more complex heterocyclic systems. mdpi.com

The following table summarizes various derivatization approaches for pyridazinone analogues.

| Position of Derivatization | Reagents/Conditions | Type of Derivative/Modification | Reference |

| N-2 Position | Ethyl bromoacetate, K2CO3; then Hydrazine hydrate | Acetohydrazide side chain | nih.gov |

| C-4 Position | Aromatic aldehydes, Sodium ethoxide | 4-Substituted benzyl (B1604629) pyridazinones | raco.cat |

| Pyridazinone Ring | Bromine, Acetic acid | Dehydrogenation to form 3(2H)-pyridazinone | raco.cat |

| C-6 and other positions | Semicarbazide hydrochloride; then Selenium dioxide | Annelated selenadiazolopyridazine derivatives | mdpi.com |

Reactivity and Reaction Mechanism Elucidation for 6 Ethyl 4 Methylpyridazin 3 2h One Derivatives

Electronic Structure and Reactivity Predictions

The electronic properties of the pyridazinone ring are fundamental to understanding its chemical behavior. Computational studies, including Density Functional Theory (DFT), are powerful tools for elucidating these properties. Analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provides significant insights into the molecule's reactivity. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridazinone derivatives, the most negative electrostatic potential (red/yellow regions) is typically localized around the carbonyl oxygen and the ring nitrogen atoms. researchgate.netresearchgate.net This indicates these sites are the most susceptible to electrophilic attack. Conversely, the regions of positive potential (blue regions) identify sites prone to nucleophilic attack. In the case of 6-ethyl-4-methylpyridazin-3(2H)-one, the hydrogen on the N2 nitrogen would exhibit a positive potential, making it a likely site for deprotonation by a base.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity in pericyclic reactions and interactions with other molecules. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.comyoutube.com In pyridazinone systems, the HOMO is often distributed over the π-system of the ring, while the LUMO is typically centered on the carbon atoms of the C=C-C=O moiety. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net The presence of electron-donating alkyl groups (ethyl and methyl) on the this compound ring will raise the energy of the HOMO, slightly increasing its nucleophilicity compared to an unsubstituted pyridazinone.

Electrophilic Aromatic Substitution on the Pyridazinone Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic compounds. However, the pyridazinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. wikipedia.org This deactivation makes electrophilic substitution significantly more difficult than for benzene. The carbonyl group further deactivates the ring towards electrophiles.

The reaction is generally sluggish and requires harsh conditions. youtube.comresearchgate.net When substitution does occur, the position of attack is directed by the existing substituents. The ethyl group at C6 and the methyl group at C4 are weakly activating, ortho-, para-directing groups. organicchemistrytutor.com However, the powerful deactivating effect of the diazine system and the carbonyl group is the dominant factor. If forced, electrophilic attack would likely occur at the C5 position, which is ortho to the activating methyl group and meta to the deactivating carbonyl function.

To enhance the reactivity of the pyridazinone ring towards electrophiles, one strategy is the formation of a pyridine (B92270) N-oxide. wikipedia.orgyoutube.com Oxidation of one of the ring nitrogens can increase the electron density in the ring, facilitating substitution. Subsequent reduction can then remove the oxygen to yield the substituted pyridazine (B1198779).

Nucleophilic Attack Pathways and Transformations

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic attack. These reactions are common and synthetically useful for the functionalization of the pyridazinone core.

Nucleophilic Aromatic Substitution (SNAr): This is a prominent reaction pathway, especially when a good leaving group, such as a halogen, is present on the ring. For instance, the reaction of tetrafluoropyridazine (B1595357) with nucleophiles demonstrates that substitution occurs sequentially. nih.gov The regioselectivity can be influenced by the nature of the nucleophile and the substituents already on the ring. nih.govacs.org For a hypothetical halogenated derivative of this compound, nucleophilic substitution would be a viable method for introducing various functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective for introducing substituents onto halopyridazin-3(2H)-ones. researchgate.net

Reactions at the Carbonyl Group and N-H Bond: The N-H proton of the pyridazinone can be removed by a base, allowing for alkylation or acylation at the N2 position. nih.gov The carbonyl group itself can undergo condensation reactions with active methylene (B1212753) compounds or aldehydes, often preceded by tautomerization. researchgate.net

Michael Addition: The conjugated system of the pyridazinone ring can act as a Michael acceptor. For example, dihydropyridazinones can react with α,β-unsaturated ketones in a Michael addition reaction. researchgate.net

Ring Opening and Transformation: Under certain conditions, nucleophilic attack can lead to ring opening. For example, treatment of some halogenated pyridazinones with strong bases like potassium amide can lead to ring-opening-ring-closure (ANRORC) mechanisms. wur.nl

Redox Reactions of the Pyridazinone System

The pyridazinone ring can participate in both oxidation and reduction reactions, leading to a variety of structural modifications.

Oxidation: A common oxidation reaction is the dehydrogenation of a 4,5-dihydropyridazin-3(2H)-one to the corresponding aromatic pyridazin-3(2H)-one. This transformation is often achieved using reagents like bromine in acetic acid. researchgate.netnih.gov Substituents on the pyridazinone ring can also be oxidized. For example, sulfur-containing derivatives of pyridazinone have been oxidized to the corresponding sulfinyl and sulfonyl compounds using hydrogen peroxide. nih.gov

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon or rhodium on carbon can reduce the pyridine ring to a piperidine (B6355638) ring. google.com Samarium diiodide in the presence of water has also been shown to be an effective reagent for the rapid reduction of pyridine to piperidine. clockss.org Reductive ring closure of dinitro-bipyridyl compounds is a method for forming fused pyridazine rings, while further reduction can lead to the opening of the pyridazine ring. rsc.org For this compound, reduction could potentially lead to the corresponding dihydropyridazinone or even piperidinone derivatives.

Thermal and Photochemical Transformations

Pyridazinones can undergo various transformations when subjected to heat or light, with cycloaddition reactions being particularly significant. These reactions are powerful tools for constructing more complex fused heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reactions): The pyridazine ring, being electron-deficient, can act as a diene in inverse-electron-demand Diels-Alder reactions. mdpi.com These reactions typically involve reacting the pyridazinone with an electron-rich dienophile. The initial cycloadduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small molecule like nitrogen, to form a new aromatic ring. The presence of an electron-withdrawing group on the pyridazine ring is often essential for this reactivity. mdpi.com

[3+2] Cycloaddition: Pyridazinones can also participate in [3+2] cycloaddition reactions. For example, pyridazinones can react with three-atom components like diazopropane (B8614946) to form fused pyrazolo[3,4-d]pyridazinones. nih.gov These reactions provide an efficient route to complex, saturated heterocyclic systems.

These cycloaddition reactions, whether thermally or photochemically initiated, offer a versatile strategy for elaborating the this compound core into novel polycyclic structures. nih.govuchicago.eduacsgcipr.org

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often involves the characterization or postulation of transient intermediates and transition states.

σ-Complexes (Arenium Ions): In the case of electrophilic aromatic substitution, the reaction proceeds through a high-energy, positively charged intermediate known as a σ-complex or arenium ion. wikipedia.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

Meisenheimer-type Intermediates: For nucleophilic aromatic substitution (SNAr) reactions, the mechanism involves the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. In this intermediate, the nucleophile has added to the ring, breaking the aromaticity, before the leaving group is expelled.

Didehydropyridazine Intermediates: There is evidence for the formation of highly reactive didehydropyridazine (pyridazyne) intermediates in certain nucleophilic substitution reactions, particularly those involving strong bases like potassium amide in liquid ammonia. wur.nl These intermediates are analogous to benzyne (B1209423) and can be trapped by various reagents. For instance, the amination of 4-halogenopyridazines is proposed to proceed through a 4,5-didehydropyridazine intermediate.

Computational studies are invaluable for modeling these transient species, providing insights into their geometries, energies, and the transition states that connect them to reactants and products, thereby offering a more complete picture of the reaction landscape. mdpi.comdntb.gov.ua

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives: Implications for 6 Ethyl 4 Methylpyridazin 3 2h One

Conformational Analysis and Molecular Flexibility

The three-dimensional arrangement of a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For pyridazinone derivatives, conformational analysis helps to understand how the molecule orients itself to bind with receptors or enzymes. Studies on various pyridazinone-based compounds have revealed that the planarity of the pyridazinone ring system is a significant factor for certain biological activities. nih.gov For instance, in a series of tricyclic indenopyridazinones and benzocinnolinones with cardiovascular properties, the active compounds were found to possess a near-planar arrangement of the phenyl and pyridazinone cores. nih.gov Conversely, derivatives with conformations that deviated from this planarity were generally inactive. nih.gov

The flexibility of the molecule, particularly in its side chains, also influences its biological activity. The ability of a molecule to adopt different conformations allows it to adapt to the binding site of a target protein. For example, in a series of pyridazinone derivatives designed as α1-adrenoceptor antagonists, the length of a polymethylene chain acting as a spacer was shown to impact affinity and selectivity. nih.govacs.org A gradual increase in affinity was observed as the chain was lengthened, suggesting that increased flexibility allowed for optimal positioning within the receptor binding pocket. nih.govacs.org

Impact of Substituents (Ethyl at C-6, Methyl at C-4) on Molecular Interactions

The nature and position of substituents on the pyridazinone ring are critical determinants of biological activity. The ethyl group at the C-6 position and the methyl group at the C-4 position of 6-Ethyl-4-methylpyridazin-3(2H)-one are expected to influence its molecular interactions in several ways.

Substituents at the C-6 position of the pyridazinone ring have been shown to be crucial for various pharmacological activities. sarpublication.com For example, in a series of pyridazinone derivatives with analgesic and anti-inflammatory properties, substitutions at the C-6 position were found to enhance these effects. sarpublication.com The presence of a phenyl group at C-6 has been linked to potent antihypertensive and vasodilatory effects. nih.gov The ethyl group in this compound, being an alkyl group, will contribute to the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross cell membranes. It can also engage in hydrophobic interactions within a protein's binding pocket.

The methyl group at the C-4 position also plays a role in defining the molecule's properties. In some pyridazinone series, substituents at the C-4 and C-5 positions have been shown to be important for activity. sarpublication.com For instance, the introduction of a methyl group can influence the electronic properties of the pyridazinone ring and create steric hindrance that may favor a specific binding conformation. In a study of pyridazinone derivatives as PDE4 inhibitors, the planarity of the pyridazinone scaffold, which can be influenced by such substituents, was found to be important for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazinone Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.commdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity. annalsmedres.orgtandfonline.com

Several QSAR studies have been conducted on pyridazinone derivatives to understand the structural requirements for various biological activities, including acetylcholinesterase inhibition, cardiotoxicity, and anticancer effects. mdpi.comannalsmedres.orgtandfonline.com These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. annalsmedres.org

For example, a 3D-QSAR study on pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors revealed that the electrostatic and steric fields around the molecules were significant contributors to their inhibitory activity. tandfonline.com The resulting models showed good predictive power, indicating their reliability for designing new, more potent inhibitors. tandfonline.comtandfonline.com Similarly, QSAR models have been developed for pyridazinone derivatives as acetylcholinesterase inhibitors, providing a means to predict the IC50 values of new compounds before their synthesis. annalsmedres.org

For this compound, a QSAR model could be developed by synthesizing a series of related compounds with variations at the ethyl and methyl positions and other parts of the molecule. By measuring the biological activity of these compounds and calculating relevant molecular descriptors, a predictive model could be established to guide the design of more potent analogs.

Pharmacophore Development and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular response. acs.organnalsmedres.org This model can then be used to screen large databases of chemical compounds to identify new potential drug candidates. rsc.orgyoutube.com

Pharmacophore models have been successfully developed for various series of pyridazinone derivatives. For instance, a pharmacophore model for pyridazinone derivatives with affinity for the α1-adrenoceptor was generated, consisting of a positive ionizable feature, three hydrophobic features, and a hydrogen bond acceptor group. acs.org This model demonstrated good statistical significance and was able to predict the affinities of compounds both within and outside the training set. acs.org

Ligand-based design principles, which are derived from the analysis of known active compounds, are often used in conjunction with pharmacophore modeling. acs.org By understanding the common structural features of a set of active molecules, new compounds can be designed that incorporate these features. acs.org For example, in the development of pyrazolo[3,4-d]pyridazinone derivatives as DDR1 inhibitors, a scaffold-based molecular design workflow was employed, integrating a deep generative model with pharmacophore concepts to identify a promising lead compound. acs.orgnih.gov

For this compound, a pharmacophore model could be developed based on a set of structurally similar compounds with known biological activity. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for its interaction with a specific target.

Molecular Descriptors and Their Correlation with Biological Response

Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. youtube.com These descriptors can be categorized into different dimensions (0D, 1D, 2D, 3D, and 4D) and are used in QSAR and other computational chemistry applications to correlate the structure of a molecule with its biological activity. youtube.com

A wide range of molecular descriptors have been used to model the biological activity of pyridazinone derivatives. These can include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. mdpi.com

Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and polar surface area.

The correlation of these descriptors with biological response can provide valuable insights into the mechanism of action of a compound. For example, in a study of pyridazinone derivatives with anti-inflammatory activity, a structure-activity relationship classification model based on atom pair descriptors and physicochemical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters was developed. nih.gov This model helped to understand the relationship between the chemical structures and their biological activities. nih.gov

For this compound, a comprehensive analysis of its molecular descriptors would be essential for understanding its potential biological activity. By calculating a range of descriptors and correlating them with experimental data from a series of related compounds, a predictive model could be built to guide the optimization of its structure for a specific therapeutic purpose.

Table of Molecular Descriptors and Their Potential Relevance

| Descriptor Category | Specific Descriptor Example | Potential Relevance for this compound |

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and absorption. The ethyl and methyl groups will increase lipophilicity. |

| Polar Surface Area (PSA) | Affects membrane transport and blood-brain barrier penetration. The pyridazinone core contributes to PSA. | |

| Electronic | Dipole Moment | Influences intermolecular interactions, including binding to a target protein. mdpi.com |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com | |

| Topological | Molecular Weight | A fundamental property that can influence various pharmacokinetic parameters. |

| Number of Rotatable Bonds | Relates to molecular flexibility and the ability to adopt different conformations for binding. The ethyl group contributes to this. | |

| Geometrical | Molecular Surface Area | Influences how the molecule fits into a binding site. |

| Molecular Volume | Related to the size of the molecule and its potential for steric clashes within a binding pocket. |

Computational Chemistry and Theoretical Investigations of 6 Ethyl 4 Methylpyridazin 3 2h One

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for investigating the stability of a ligand, such as 6-Ethyl-4-methylpyridazin-3(2H)-one, when it is bound to a biological target like a protein or enzyme indexcopernicus.comnih.gov. These simulations can predict how the ligand-protein complex behaves in a dynamic physiological environment, providing insights into the durability and nature of their interaction.

The process begins with a static docked pose of the ligand in the protein's active site, often obtained from molecular docking studies nih.gov. The MD simulation then applies Newtonian mechanics to the system, allowing the atoms to move and interact over a set period, typically nanoseconds. Key parameters are monitored throughout the simulation to assess the stability of the complex.

Key Stability Metrics:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not moving significantly out of the binding pocket.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds are crucial for strong and specific binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG_bind) of the ligand-protein complex nih.govfrontiersin.org. A lower, more negative binding free energy indicates a more stable and favorable interaction. These calculations break down the energy into components such as van der Waals, electrostatic, polar solvation, and nonpolar solvation energies frontiersin.orgnih.gov.

For a hypothetical complex of this compound with a target enzyme, an MD simulation could yield the results shown in the table below, indicating a stable binding mode.

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | Low fluctuation, indicating stable binding within the active site. |

| Key Hydrogen Bond Occupancy | > 85% | Strong, persistent hydrogen bonds with key amino acid residues. |

| Binding Free Energy (ΔG_bind) (MM/PBSA) | -45.5 kcal/mol | Thermodynamically favorable and strong binding affinity. researchgate.net |

| - Van der Waals Energy | -55.2 kcal/mol | Major favorable contributor to binding. |

| - Electrostatic Energy | -20.8 kcal/mol | Favorable electrostatic interactions. |

| - Polar Solvation Energy | +33.5 kcal/mol | Unfavorable, due to desolvation upon binding. |

| - Nonpolar Solvation Energy | -3.0 kcal/mol | Minor favorable contributor. |

This table presents illustrative data for this compound based on typical findings for pyridazinone derivatives in MD simulation studies. nih.govfrontiersin.org

Prediction of Reactivity and Stability Parameters

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.commdpi.com By applying DFT calculations, it is possible to predict various chemical descriptors that provide information about the reactivity and kinetic stability of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comscirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. emerginginvestigators.org

Quantum Chemical Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is directly related to the HOMO-LUMO gap; a harder molecule has a larger gap. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment; it quantifies its electrophilic nature. rasayanjournal.co.in

Theoretical calculations for pyridazinone derivatives provide values for these parameters, which are essential for understanding their chemical properties. mdpi.comresearchgate.net

| Parameter | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.45 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | E_LUMO | -1.50 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ΔE | 4.95 | Indicates good kinetic stability and moderate reactivity. scirp.org |

| Chemical Hardness | η | 2.475 | Reflects the molecule's resistance to electron transfer. |

| Chemical Softness | S | 0.404 | Indicates the molecule's susceptibility to chemical reaction. |

| Electronegativity | χ | 3.975 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index | ω | 3.19 | Quantifies the molecule's capacity to act as an electrophile. |

This table contains representative data for this compound, derived from DFT calculations reported for analogous pyridazinone structures. mdpi.comresearchgate.net

Computational Analysis of Solvation Effects and Thermodynamic Properties

The biological and chemical activity of a molecule can be significantly influenced by its solvent environment. Computational methods are used to study solvation effects by modeling the interaction between the solute (this compound) and various solvents. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed where the solvent is treated as a continuous medium with specific dielectric properties. ajchem-a.com

These models allow for the calculation of thermodynamic properties related to the dissolution process, providing insights into a compound's solubility and how it behaves in different environments, such as water (representing the physiological environment) or organic solvents used in synthesis. nih.govresearchgate.net

Key Thermodynamic Properties:

Gibbs Free Energy of Solvation (ΔG_solv): The free energy change when a molecule is transferred from the gas phase to a solvent. A more negative value indicates greater solubility.

Enthalpy of Solvation (ΔH_solv): The heat absorbed or released during dissolution. An endothermic process (positive ΔH) is observed in many pyridazinone derivatives. nih.gov

Entropy of Solvation (ΔS_solv): The change in disorder of the system upon dissolution. Dissolution is often an entropy-driven process for this class of compounds. researchgate.net

Studies on similar pyridazinone derivatives have shown that solubility is highly dependent on the solvent. For instance, solubility is typically much higher in organic solvents like dimethyl sulfoxide (DMSO) compared to water. nih.govresearchgate.net Computational analysis can replicate these trends and quantify the thermodynamic forces driving them.

| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) | ΔH_solv (kcal/mol) | TΔS_solv (kcal/mol) |

|---|---|---|---|---|

| Water | 78.4 | -8.5 | 2.5 | 11.0 |

| DMSO | 46.7 | -12.0 | 1.8 | 13.8 |

| Ethanol | 24.6 | -10.2 | 2.1 | 12.3 |

This table provides illustrative thermodynamic data for this compound in different solvents, based on computational and experimental studies of similar pyridazinone compounds. nih.govresearchgate.netresearchgate.net The data indicates that the dissolution process is endothermic and entropy-driven, with the most favorable solvation occurring in DMSO. nih.gov

Advanced Applications and Interdisciplinary Research of Pyridazinone Derivatives Beyond Direct Biological Activity

Applications in Organic Synthesis as Key Intermediates

The pyridazinone framework is a foundational component in the synthesis of more complex molecules. Organic chemists utilize pyridazinone derivatives as key intermediates, or synthons, to construct elaborate chemical structures with specific functionalities. This approach is evident in the multi-step synthesis of various pharmacologically active agents and other target compounds.

For instance, the synthesis of novel anti-proliferative compounds has been achieved through a sequence of reactions starting with a substituted 4-oxobutanoic acid. This acid is first cyclized with hydrazine (B178648) hydrate (B1144303) to form a 4,5-dihydro-3(2H)-pyridazinone intermediate. nih.gov This intermediate is then further modified, for example, by reacting it with ethyl bromoacetate (B1195939) and subsequently with hydrazine hydrate to yield a pyridazinone-2-yl-acetohydrazide. This final intermediate serves as a scaffold to attach various benzaldehyde (B42025) derivatives, demonstrating the role of the pyridazinone core in building a library of diverse molecules. nih.gov

Similarly, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone has been employed as a starting synthon for creating new annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes, highlighting the utility of the pyridazinone structure in accessing other complex heterocyclic systems. mdpi.com The synthesis of potent and selective c-Met tyrosine kinase inhibitors also relies on the pyridazinone scaffold, where a 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family of compounds was designed and synthesized. nih.gov The adaptability of the pyridazinone ring is further demonstrated in its use in solid-phase synthesis and in one-pot, three-component reactions to efficiently produce derivatives like ethyl 6-aryl-3-propylpyridazine-4-carboxylates. sandia.govcolab.ws These examples underscore the importance of pyridazinone derivatives not as end-products themselves, but as crucial building blocks in the broader landscape of organic synthesis.

Role in Materials Science and Engineering

The unique chemical and physical properties of the pyridazine (B1198779) and pyridazinone heterocycles have made them attractive candidates for the development of novel materials. scholarsresearchlibrary.com Their applications span from functional organic materials with specific optical properties to high-performance polymers for demanding engineering applications.

Pyridazinone derivatives have been successfully incorporated into the design of advanced functional materials, particularly those with tailored optical and electronic properties. Researchers have synthesized novel fluorophores based on the pyridazinone scaffold that exhibit emissions across the visible spectrum. For example, a series of (E)-4-benzyl-6-(4-chlorostyryl)pyridazin-3(2H)-one derivatives were synthesized and shown to be fluorescent, with emission maxima around 416-421 nm. mdpi.com

The electronic properties of these molecules can be tuned by adding different electron-donating or electron-withdrawing groups to the core structure. This "push-pull" architecture has been explored in thienylpyridazine derivatives, which exhibit strong, broad absorption bands. rsc.org The modification of substituents allows for the fine-tuning of the absorption wavelength, a desirable characteristic for creating materials for specific electronic or optical applications. rsc.org Furthermore, robust, folded pyridazinone-based dimers linked with butylidine have been synthesized, which exhibit fluorescence in their crystalline state with quantum yields as high as 28%, a property attributed to intramolecular stacking. researchgate.net The development of such fluorescent materials opens possibilities for their use in sensors and organic light-emitting diodes (OLEDs). mdpi.com

Table 1: Optical Properties of Selected Pyridazinone-Based Fluorophores

| Compound Name | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| (E)-4-(2-chlorobenzyl)-6-(4-chlorostyryl)pyridazin-3(2H)-one (4a) | - | - | 421 | mdpi.com |

| (E)-6-(4-chlorostyryl)-4-(4-methoxybenzyl)pyridazin-3(2H)-one (4b) | - | - | 416 | mdpi.com |

| (E)-4-benzyl-6-(4-chlorostyryl)pyridazin-3(2H)-one (4c) | - | - | 418 | mdpi.com |

| 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | Ethanol | 344 | - | rsc.org |

| 3-(5-Nitrofuran-2-yl)-6-(thiophen-2-yl)pyridazine | Ethanol | 357 | - | rsc.org |

The pyridazine ring has been integrated into the backbone of high-performance polymers to create advanced composite materials with exceptional thermal stability and flame retardancy. A notable example is the development of a novel phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD). pageplace.de This monomer can be cured at high temperatures to form a cross-linked poly(BCPD) resin. pageplace.de

The resulting polymer exhibits outstanding thermal resistance, with a 5% weight loss temperature (T5%) of 516 °C in a nitrogen atmosphere, indicating its suitability for high-temperature applications. pageplace.de Moreover, the incorporation of the nitrogen-rich pyridazine ring significantly enhances the material's flame-retardant properties. The poly(BCPD) resin boasts a high char yield and a Limiting Oxygen Index (LOI) value as high as 48, classifying it as a superior flame-retardant material. pageplace.de Research has also been conducted on attaching pyridazinone derivatives to polymer backbones, such as in 4,5-Dichloro-2-(polystyrylmethyl)-3(2H)-pyridazinone, further demonstrating the utility of this heterocycle in creating functional polymeric materials for advanced composites. nih.gov

Table 2: Thermal and Flame Retardant Properties of Poly(BCPD) Resin

| Property | Value | Atmosphere | Reference |

|---|---|---|---|

| 5% Weight Loss Temp (T5%) | 516 °C | N2 | pageplace.de |

| Char Yield at 850 °C | 76.2% | N2 | pageplace.de |

| Limiting Oxygen Index (LOI) | 48 | - | pageplace.de |

Development of Chemical Probes and Tools for Biological Systems

The inherent biological relevance of the pyridazinone scaffold has led to its development as a versatile tool for probing and visualizing complex biological systems. By modifying the core structure, for example by introducing fluorophores or radioisotopes, scientists can create probes for medical imaging and biological assays.

A significant achievement in this area is the creation of fluorinated pyridazinone derivatives as potential radiotracers for positron emission tomography (PET) imaging of the heart. nih.gov A series of these compounds were developed to target the mitochondrial complex 1 (MC1). One analogue, labeled with fluorine-18, was identified as a highly promising radiotracer due to its high uptake in cardiac tissue and favorable distribution ratios relative to non-target organs. nih.gov PET imaging studies in rats and non-human primates using this tracer allowed for clear visualization of the myocardium, demonstrating its potential as a powerful tool for cardiac diagnostics. nih.gov

In addition to in vivo imaging, pyridazinone derivatives are used to develop in vitro assays. For instance, new pyridazinone-based inhibitors of Fatty Acid Binding Protein 4 (FABP4) were evaluated using an assay that measures the displacement of a fluorescent detection reagent. The ability of the pyridazinone compounds to displace the probe and cause a decrease in fluorescence provides a quantitative measure of their binding affinity, showcasing their utility in drug discovery screening. nih.gov Furthermore, pyridazinone derivatives have been developed as selective inhibitors for specific enzymes and receptors, such as c-Met tyrosine kinase, phosphodiesterase type 4 (PDE4), and discoidin domain receptor 1 (DDR1). nih.govnih.govnih.gov These selective inhibitors serve as crucial chemical tools, enabling researchers to investigate the specific roles of these proteins in cellular pathways and disease models. nih.govnih.govnih.gov

Agrochemical Applications (e.g., Herbicide, Insecticide Mechanisms)

Pyridazinone derivatives are a well-established and important class of compounds in the agrochemical industry, where they are utilized as both herbicides and insecticides. scholarsresearchlibrary.comsarpublication.com Their effectiveness stems from their ability to target and disrupt specific biological processes in weeds and insects.

As herbicides, pyridazinone derivatives exhibit multiple modes of action. researchgate.net One of the primary mechanisms is the inhibition of photosynthesis. researchgate.netmdpi.com Certain pyridazinones act on Photosystem II (PSII), inhibiting the Hill reaction and blocking the photosynthetic electron transport chain, often by affecting the acceptor side of PSII. mdpi.comdigitellinc.com Other pyridazinone herbicides function as "bleaching" agents by inhibiting carotenoid biosynthesis. They achieve this by targeting and inhibiting key enzymes in the pathway, such as phytoene (B131915) desaturase (PDS). nih.govacs.org The inhibition of PDS leads to an accumulation of phytoene and prevents the formation of protective carotenoids, resulting in photooxidative damage and the characteristic bleached appearance of the treated plants. acs.org Additional herbicidal mechanisms include the inhibition of enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO) and acetyl-coenzyme A carboxylase (ACCase), which are vital for chlorophyll (B73375) and fatty acid biosynthesis, respectively. nih.gov

In the realm of insecticides, pyridazinone derivatives primarily function by disrupting cellular respiration. pageplace.de They act as inhibitors of the mitochondrial electron transport chain, specifically at the NADH-CoQ reductase site (Complex I). pageplace.de This inhibition disrupts the formation of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell, leading to cellular dysfunction and ultimately the death of the insect. pageplace.de The broad applicability and diverse mechanisms of action continue to make the pyridazinone scaffold a focal point for the design and discovery of new agrochemicals.

Table 3: Agrochemical Targets of Pyridazinone Derivatives

| Application | Target/Mechanism | Key Enzyme/Process | Reference(s) |

|---|---|---|---|

| Herbicide | Photosynthesis Inhibition | Photosystem II (PSII) Electron Transport | researchgate.netmdpi.comdigitellinc.com |

| Carotenoid Biosynthesis Inhibition | Phytoene Desaturase (PDS) | nih.govacs.org | |

| Porphyrin Biosynthesis Inhibition | Protoporphyrinogen IX Oxidase (PPO) | ||

| Fatty Acid Biosynthesis Inhibition | Acetyl-CoA Carboxylase (ACCase) | nih.gov | |

| Insecticide | Respiration Inhibition | Mitochondrial Electron Transport (Complex I) | pageplace.de |

Mentioned Compounds

Future Perspectives and Emerging Avenues in 6 Ethyl 4 Methylpyridazin 3 2h One Research

Development of Next-Generation Synthetic Methodologies

The synthesis of pyridazinone derivatives is undergoing a significant evolution, driven by the need for more efficient, scalable, and environmentally benign processes. Future research is poised to move beyond traditional batch methods towards more advanced and sustainable synthetic strategies.

Next-generation methodologies are focusing on the development and application of novel catalytic systems. This includes the use of palladium-catalyzed cross-coupling reactions, which offer a powerful tool for introducing a wide range of substituents into the pyridazinone core with high precision and efficiency. ekb.eg Another promising area is the organophosphorus-catalyzed Diaza-Wittig reaction, which provides a novel catalytic approach to construct the pyridazine (B1198779) ring itself. researchgate.net

Furthermore, the adoption of flow chemistry is anticipated to revolutionize the synthesis of pyridazinones. researchgate.net This technology offers superior control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability compared to conventional batch processing. The continuous nature of flow synthesis also opens the door for the seamless integration of in-line purification and analysis, streamlining the entire manufacturing process.

One-pot multicomponent reactions are also gaining traction as an environmentally friendly and efficient approach. researchgate.netnih.gov These reactions, often promoted by ultrasound or microwave irradiation, allow for the synthesis of complex pyridazinone derivatives in a single step from simple starting materials, minimizing waste and reducing reaction times. ekb.egresearchgate.net The use of recyclable catalysts in these reactions further enhances their green credentials. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry is set to accelerate the discovery and optimization of novel pyridazinone-based drug candidates. Machine learning (ML) algorithms are increasingly being employed to build sophisticated Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of new pyridazinone derivatives, enabling researchers to prioritize the synthesis of compounds with the highest potential. nih.gov

Exploration of Novel Molecular Targets and Mechanistic Pathways

While the pyridazinone scaffold is known to interact with a variety of biological targets, there is a continuous drive to identify novel molecular targets and elucidate the underlying mechanistic pathways of action. This exploration is crucial for expanding the therapeutic applications of compounds like 6-Ethyl-4-methylpyridazin-3(2H)-one.

Recent research has highlighted the potential of pyridazinone derivatives to inhibit a range of enzymes and receptors implicated in various diseases. For instance, certain pyridazinone analogs have shown promising activity as inhibitors of monoamine oxidase B (MAO-B), a target relevant to neurodegenerative disorders. clockss.org Others have been identified as ligands for N-formyl peptide receptors (FPRs), which play a role in inflammatory responses. nih.gov

The diverse pharmacological profile of pyridazinones, including their reported anti-inflammatory, anticancer, and antimicrobial activities, suggests a broad range of potential molecular targets. nih.govnih.govresearchgate.netnih.gov Future research will likely employ a combination of high-throughput screening, chemical proteomics, and computational modeling to identify and validate new protein targets for this compound and its derivatives. A deeper understanding of their mechanisms of action at the molecular level will be instrumental in developing more targeted and effective therapies.

Sustainable and Green Chemistry Approaches in Pyridazinone Synthesis

The principles of green chemistry are becoming increasingly integral to the synthesis of pharmaceuticals, and the production of pyridazinones is no exception. The focus is on developing environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A key area of development is the use of greener catalysts and reaction media. This includes the exploration of recyclable catalysts and the use of water or other environmentally benign solvents in synthetic protocols. researchgate.netresearchgate.net One-pot synthesis and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification stages, leading to less waste generation. researchgate.netnih.govmdpi.com

Microwave-assisted synthesis is another green technique that is being increasingly applied to the synthesis of pyridazinone derivatives. ekb.egnih.govclockss.orgnih.govorganic-chemistry.org Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods, often leading to cleaner reactions with fewer byproducts. ekb.egclockss.org The development of solvent-free reaction conditions is another important goal, further minimizing the environmental impact of pyridazinone synthesis. nih.govmdpi.com

Synergistic Research Across Chemistry, Biology, and Materials Science

The future of this compound research lies in a multidisciplinary approach that integrates chemistry, biology, and materials science. This synergistic strategy will be crucial for translating the fundamental properties of this compound into innovative real-world applications.

The inherent biological activity of the pyridazinone scaffold provides a strong foundation for the development of new therapeutic agents. nih.govsarpublication.comnih.govresearchgate.netnih.govscholarsresearchlibrary.com By combining synthetic chemistry with biological screening, researchers can design and create novel derivatives with enhanced potency and selectivity for specific disease targets.

Furthermore, there is growing interest in exploring the potential of pyridazinone-based compounds in materials science. An emerging area of investigation is the incorporation of pyridazinone moieties into biodegradable polymers. brazilianjournals.com.brmdpi.com Such materials could find applications in drug delivery systems, where the polymer matrix not only controls the release of an encapsulated drug but also degrades into biocompatible products. The inherent biological activity of the pyridazinone unit could also be leveraged to create functional materials with intrinsic therapeutic properties. This interdisciplinary approach, bridging the gap between small molecule chemistry and polymer science, holds significant promise for the development of advanced biomedical materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethyl-4-methylpyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves multi-step condensation reactions starting with substituted pyridazine precursors. For example, analogous compounds like 6-methylpyridazin-3(2H)-one derivatives are synthesized using ethanol or dimethylformamide as solvents, with sodium ethoxide as a base to facilitate cyclization . Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of aldehydes/ketones to pyridazine precursors are critical to minimize side products. Purification via recrystallization (90% ethanol) or column chromatography is recommended to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the pyridazine ring protons (δ 6.5–8.0 ppm) and ethyl/methyl substituents (δ 1.2–2.5 ppm). The carbonyl group (C3=O) appears as a deshielded carbon at ~160–170 ppm in 13C NMR .

- IR : Strong absorption bands at ~1680–1700 cm⁻¹ confirm the lactam (C=O) stretching vibration .

- Mass Spectrometry : Molecular ion peaks [M+H]+ should match the molecular weight (e.g., ~164–166 g/mol for methyl/ethyl analogs) with fragmentation patterns consistent with pyridazine ring cleavage .

Q. What are the typical reactivity patterns of pyridazin-3(2H)-one derivatives under nucleophilic or electrophilic conditions?

- Methodological Answer : The lactam ring undergoes nucleophilic attack at the carbonyl group (C3=O), enabling functionalization. For example:

- Reduction : Sodium borohydride reduces the carbonyl to a hydroxyl group, forming dihydropyridazines .

- Electrophilic Substitution : Halogenation (e.g., Cl, Br) at the C4 or C6 positions occurs under acidic conditions using reagents like N-chlorosuccinimide . Steric effects from ethyl/methyl substituents may direct regioselectivity .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the tautomeric behavior and biological target interactions of this compound?

- Methodological Answer :

- Tautomerism : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the equilibrium between the lactam (2H) and lactim (1H) tautomers. Solvent effects (PCM model) must be included for accuracy .

- Docking Studies : Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases can identify binding affinities. The ethyl/methyl groups may occupy hydrophobic pockets, while the lactam oxygen forms hydrogen bonds .

Q. What strategies resolve contradictions in biological activity data for pyridazinone analogs (e.g., antimicrobial vs. anticancer results)?

- Methodological Answer :

- Dose-Response Analysis : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) with IC50 values compared to positive controls (e.g., doxorubicin).

- Mechanistic Studies : Use Western blotting or flow cytometry to confirm apoptosis pathways (e.g., caspase-3 activation) versus nonspecific cytotoxicity .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at C6 to enhance selectivity, as seen in related 4-chlorophenyl derivatives .

Q. How do crystallographic studies (X-ray diffraction) inform the solid-state stability and polymorphism of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) reveals packing motifs and hydrogen-bonding networks. For example, analogs like 4-benzyl-6-phenyl-dihydropyridazinone form intermolecular N–H···O bonds, stabilizing the lattice . Polymorphism screening (DSC/TGA) in solvents like acetonitrile or toluene can identify metastable forms .

Data Contradiction Analysis

Q. Why do solubility measurements of pyridazinone derivatives vary significantly across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Polarity : Ethyl/methyl-substituted pyridazinones show higher solubility in DMSO (>50 mg/mL) versus water (<0.1 mg/mL) .

- pH Effects : Protonation of the lactam nitrogen in acidic media (pH < 4) increases aqueous solubility .

- Crystalline vs. Amorphous Forms : Ball-milling or spray drying can enhance dissolution rates by disrupting crystallinity .

Q. How to address conflicting reports on the regioselectivity of electrophilic substitutions in pyridazinone derivatives?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., -CH3) at C4 direct electrophiles to C6, while electron-withdrawing groups (e.g., -Cl) favor C5 .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.